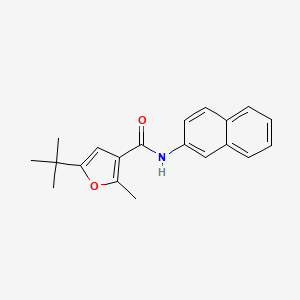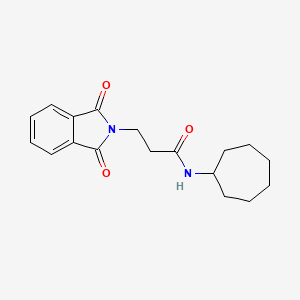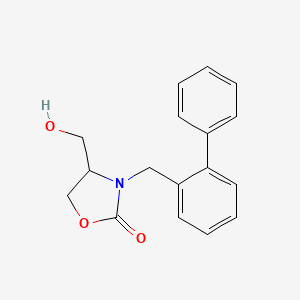![molecular formula C17H26N2O4 B5568490 {(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)
{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields. It involves intricate synthesis methods and detailed molecular analysis to understand its characteristics and behavior.
Synthesis Analysis
The synthesis of similar complex molecules often involves starting materials like Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, using reagents such as tertbutoxybis(dimethylamino) methane (TBDMAM) for selective formation of chalcones (Malathi & Chary, 2019).
Molecular Structure Analysis
Structural determination often employs spectroscopic techniques like IR, NMR, and mass analysis, coupled with X-ray diffraction studies. This approach helps in understanding the conformation and geometry of the molecule, including bond angles and distances (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical behavior of such molecules can be intricate. For instance, reactions involving N-substituted pyrrolidinones have led to the formation of dimethoxy-pyrrolin-2-ones under certain conditions (Bellesia et al., 2001).
Physical Properties Analysis
Physical properties like crystal structure and molecular conformation are typically analyzed through X-ray diffraction. This analysis provides insights into the compound's stability, conformation in different states, and intermolecular interactions (Elaatiaoui et al., 2014).
Chemical Properties Analysis
Chemical properties can be explored through various spectroscopic studies and theoretical calculations, such as density functional theory (DFT). These studies help in understanding aspects like molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties (Huang et al., 2021).
科学的研究の応用
Methanol as a Reactant and Solvent
Methanol plays a crucial role in various chemical reactions, serving both as a reactant and a solvent. For instance, methanol has been utilized in the Production of Methanol from Aromatic Acids by certain strains of Pseudomonas putida, where it acts as a product of the metabolism of certain aromatic compounds (Donnelly & Dagley, 1980). Similarly, in the field of Second-Order Nonlinear Optics , methanol serves as a crystallization solvent to achieve noncentrosymmetric structures crucial for nonlinear optical properties (Li et al., 2012).
Catalytic Reactions
Methanol has been explored as a C1 Synthon and Hydrogen Source in catalytic reactions, such as the N-methylation of amines, highlighting its versatility and potential in organic synthesis and energy technologies (Sarki et al., 2021).
Crystal Growth and Characterization
The compound's related structures have been studied for Crystal Growth and Characterization , where methanol is used to obtain single crystals for X-ray studies, contributing to the understanding of crystal packing and the effects on physical properties (Dai et al., 2014).
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-18(2)8-13-9-19(10-14(13)11-20)17(21)12-5-15(22-3)7-16(6-12)23-4/h5-7,13-14,20H,8-11H2,1-4H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILJXRJDKWRQJ-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CC1CO)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)
![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)
![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)


![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)
